molecular formula C8H12N2O2S B1592310 N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine CAS No. 73097-51-5

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine

Cat. No.: B1592310
CAS No.: 73097-51-5
M. Wt: 200.26 g/mol
InChI Key: WTWORNJUTFFPHU-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine (CAS: 615-907-2) is a substituted benzene diamine derivative featuring a methyl group at the N1 position and a methylsulfonyl group at the para position (C4). Its molecular formula is C₈H₁₁N₂O₂S, with an exact mass of 200.0527 g/mol . The compound is synthesized via a two-step process starting from 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene and methylamine in THF, yielding an 85% overall yield as a brown solid . Key characterization data include:

  • 1H NMR (DMSO-d6): δ 7.40–7.38 (m, 2H), 6.82 (d, J=8.1 Hz, 1H), 5.03 (s, 2H), 3.01 (s, 3H, CH₃-SO₂), 2.75 (s, 3H, N-CH₃) .
  • Purity: 97% (HPLC), retention time (tR) = 0.220 min .

Applications The compound has been investigated in drug repositioning studies, notably as an intermediate in antimalarial research . Its commercial availability (e.g., from Changzhou Xuanming Chemical Co.) underscores its utility in medicinal chemistry and material science .

Properties

IUPAC Name

1-N-methyl-4-methylsulfonylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-8-4-3-6(5-7(8)9)13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWORNJUTFFPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608596
Record name 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73097-51-5
Record name N1-Methyl-4-(methylsulfonyl)-1,2-benzenediamine
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Record name 2-Amino-4-methylsulfonyl-N-methylaniline
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Record name 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine
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Record name N1-methyl-4-(methylsulfonyl)benzene-1,2-diamine
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Biological Activity

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methylsulfonyl group and two amino groups attached to a benzene ring. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 198.24 g/mol
  • Structure : The compound consists of a benzene ring substituted with a methylsulfonyl group and two amino groups at the 1 and 2 positions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds, influencing the conformation and function of proteins and enzymes. This interaction may modulate enzymatic activities and receptor functions, which are crucial in various biological processes.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This property is likely due to the compound's ability to interfere with cellular signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameMolecular FormulaUnique Features
N1-Methyl-4-nitrobenzene-1,2-diamineC7H9N3O2Contains a nitro group affecting reactivity
4-(Methylsulfonyl)benzene-1,2-diamineC7H10N2O2SLacks the methyl group on nitrogen
3-Amino-4-methylbenzenesulfonamideC7H10N2O2SDifferent positioning of amino group
4-AminobenzenesulfonamideC6H8N2O2SLacks the methyl substitution on nitrogen

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells : A study involving human cancer cell lines showed that this compound could induce apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could be leveraged for drug design aimed at modulating these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzene-1,2-diamine derivatives vary in substituents at the N1 and C4 positions, influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (N1 / C4) Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights Reference
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine CH₃ / SO₂CH₃ 200.05 Antimalarial intermediate; high purity (97%) Methylamine coupling; 85% yield
4-(Methylsulfonyl)benzene-1,2-diamine H / SO₂CH₃ 186.02 Lab reagent; structural analog Not specified
N1-Methyl-4-nitrobenzene-1,2-diamine CH₃ / NO₂ 181.17 Dye intermediate; nitro group reactivity Nitration of N1-methyl precursor
N1,N1-Dimethyl-4-nitrobenzene-1,2-diamine (CH₃)₂ / NO₂ 195.20 Photostability studies Dimethylamine coupling
N1-(tert-Butyl)benzene-1,2-diamine C(CH₃)₃ / H 178.25 Chelating agent; bulkier N-substituent tert-Butylamine reaction
N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine CH₃ / OCF₃ 236.20 Fluorinated analog; enhanced lipophilicity Trifluoromethoxy substitution

Key Observations

Substituent Effects on Reactivity: The methylsulfonyl group (SO₂CH₃) in the target compound enhances electron-withdrawing effects, increasing stability toward oxidation compared to nitro (NO₂) derivatives .

Synthetic Accessibility: Methylamine coupling (as in the target compound) offers higher yields (85%) compared to tert-butylamine reactions, which are sterically hindered .

Applications Divergence :

  • This compound is prioritized in antimalarial research due to its balance of stability and reactivity .
  • Trifluoromethoxy derivatives (e.g., N1-Methyl-4-(trifluoromethoxy)) are explored for CNS-targeting drugs owing to increased lipophilicity .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability Notes
N1-Methyl-4-(methylsulfonyl) 1.2 12.5 (DMSO) 145–148 Stable under inert conditions
4-(Methylsulfonyl) 0.8 8.2 (DMSO) 160–163 Hygroscopic
N1-Methyl-4-nitro 1.5 9.8 (DMSO) 132–135 Light-sensitive
N1-Methyl-4-(trifluoromethoxy) 2.1 6.4 (DMSO) 120–123 Hydrolytically stable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine

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